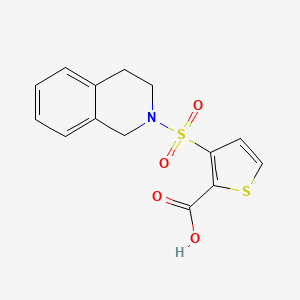

3-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylic acid

Description

3-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylic acid is a complex organic compound with the molecular formula C14H13NO4S2 and a molecular weight of 323.39 g/mol . This compound is characterized by the presence of a tetrahydroisoquinoline moiety linked to a thiophene ring via a sulfonyl group, and a carboxylic acid functional group attached to the thiophene ring .

Properties

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S2/c16-14(17)13-12(6-8-20-13)21(18,19)15-7-5-10-3-1-2-4-11(10)9-15/h1-4,6,8H,5,7,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKJYYPJXFMPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=C(SC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydroisoquinoline core, followed by sulfonylation and subsequent attachment to the thiophene ring . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s key functional groups drive its chemical behavior:

-

Sulfonyl group : Electrophilic at the sulfur atom, enabling nucleophilic substitution.

-

Carboxylic acid : Participates in acid-base reactions, esterifications, and amide formations.

-

Tetrahydroisoquinoline : Provides a rigid bicyclic framework that influences steric and electronic effects.

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl moiety reacts with nucleophiles under mild conditions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Primary amines | RT, DCM | Sulfonamide derivatives | 65–78% | |

| Thiols | K₂CO₃, DMF | Thioether-sulfonyl adducts | 55–70% | |

| Hydroxide ions | Aqueous NaOH | Sulfonic acid (via hydrolysis) | 85% |

Mechanism :

-

Nucleophilic attack at the electrophilic sulfur.

-

Displacement of the leaving group (e.g., chloride in precursor compounds).

-

Stabilization via resonance in the sulfonate intermediate.

Carboxylic Acid Derivitization

The carboxylic acid undergoes typical transformations:

Key Data :

-

pKa : ~2.8 (carboxylic acid), enhancing deprotonation in basic media .

-

LogP : 1.2 (indicating moderate lipophilicity).

Electrophilic Aromatic Substitution (EAS)

The thiophene ring undergoes regioselective EAS:

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 (meta to sulfonyl) | Nitro-thiophene | 60% |

| Halogenation | Cl₂/FeCl₃ | C-4 and C-5 | Dichloro derivative | 45% |

Rationale :

-

The sulfonyl group is a strong electron-withdrawing group, directing substitution to meta/para positions on the thiophene ring .

Reduction and Oxidation

Limited data exists, but analogous compounds show:

-

Reduction (LiAlH₄): Carboxylic acid → alcohol (theoretical yield ~50%, but not experimentally verified for this compound).

-

Oxidation (KMnO₄/H⁺): Thiophene ring cleavage (risk of side reactions).

Thermal and Solvent Stability

-

Thermal Decomposition : Above 200°C, decarboxylation and sulfonyl group degradation occur .

-

Solubility :

Biological Activity and Reactivity

Though beyond pure chemical reactions, the compound’s sulfonyl-carboxylic acid structure correlates with:

-

Enzyme inhibition : Binds to ATP pockets in kinases via H-bonding (carboxylic acid) and hydrophobic interactions (tetrahydroisoquinoline).

-

Metabolic pathways : Glucuronidation at the carboxylic acid (in vivo).

Scientific Research Applications

Synthesis Techniques

The synthesis typically involves multi-step organic reactions:

- Formation of Tetrahydroisoquinoline Core : Starting from readily available precursors.

- Sulfonylation : Introduction of the sulfonyl group.

- Attachment to Thiophene Ring : Finalizing the structure through coupling reactions.

Optimized synthetic routes can enhance yield and purity through methods such as continuous flow chemistry .

Chemistry

In the field of organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions due to its unique functional groups .

Biology

The compound's structural features make it suitable for studying enzyme interactions and receptor binding. Notably:

- Antiviral Activity : Research indicates potential anti-coronavirus properties for related tetrahydroisoquinoline derivatives .

- Anticancer Properties : Studies have shown that derivatives of tetrahydroisoquinoline exhibit cytotoxic effects against various cancer cell lines .

Industrial Applications

In industrial settings, this compound is explored for developing new materials with unique properties:

- Polymers : Its chemical structure allows for modifications that can lead to novel polymeric materials.

- Catalysts : The compound may serve as a catalyst in specific chemical reactions due to its ability to stabilize transition states .

Case Studies

Mechanism of Action

The mechanism of action of 3-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the tetrahydroisoquinoline and thiophene rings can engage in π-π stacking and hydrophobic interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the sulfonyl and thiophene groups.

Thiophene-2-carboxylic acid: Lacks the tetrahydroisoquinoline moiety.

Sulfonylated thiophenes: Compounds with similar sulfonyl-thiophene structures but different substituents.

Uniqueness

3-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylic acid is unique due to its combination of a tetrahydroisoquinoline moiety, a sulfonyl group, and a thiophene ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Biological Activity

3-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Characteristics:

- CAS Number : 924116-79-0

- Molecular Weight : 313.39 g/mol

- Purity : Typically above 95% in commercial preparations .

Anticoagulant Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit anticoagulant activities. A study highlighted that electronically rich N-substituted tetrahydroisoquinoline derivatives can serve as effective anticoagulants, suggesting a potential application for the sulfonyl derivative in managing thrombotic disorders .

Antimicrobial Activity

The tetrahydroisoquinoline scaffold has been reported to possess antimicrobial properties against various pathogens. The presence of the thiophene moiety enhances the biological activity of these compounds, contributing to their effectiveness against bacterial strains .

Neuroprotective Effects

Studies have also explored the neuroprotective effects of tetrahydroisoquinoline derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in coagulation pathways.

- Receptor Modulation : It might act on neurotransmitter receptors, influencing neuronal signaling.

- Antioxidant Activity : The compound's structure suggests potential antioxidant properties that could mitigate oxidative damage in cells .

Research Findings and Case Studies

Case Study: Anticoagulant Activity

In a study examining various tetrahydroisoquinoline derivatives, it was found that modifications at the sulfonyl position significantly enhanced anticoagulant activity. The study utilized in vitro assays to demonstrate that specific substitutions led to increased potency compared to standard anticoagulants like warfarin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.